3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile
Description
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with a carbonitrile group at position 2 and a piperazine ring at position 2. This compound belongs to a class of molecules often explored for their bioactivity, particularly in kinase inhibition and central nervous system (CNS) targeting due to the piperazine scaffold’s versatility in modulating receptor interactions .
Properties
IUPAC Name |
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-11-2-3-13(19-18-11)20-6-8-21(9-7-20)14-12(10-15)16-4-5-17-14/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTAHQLSMMPLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step reactions. One common method includes the following steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyrazine ring.
Attachment of the pyridazine ring: This can be done through coupling reactions, such as Suzuki or Stille coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for treating infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile, a comparative analysis with structurally analogous compounds is provided below.
Structural Analogues and Substituent Effects
Key Compounds for Comparison:
6-[4-(3-methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile (CAS 1016864-49-5) Structure: Pyridine core with a 3-methylphenyl-piperazine substituent. Key Differences: Replaces pyrazine with pyridine and substitutes methylpyridazine with methylphenyl.
3-(4-(2-Bromo-2,2-difluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile
- Structure : Similar pyrazine-carbonitrile core but with a bromo-difluoroacetyl-piperazine group.
- Key Differences : The electron-withdrawing bromo-difluoroacetyl group contrasts with the methylpyridazine’s aromaticity.
- Implications : Enhanced electrophilicity may improve reactivity in nucleophilic substitution reactions but reduce metabolic stability .
Urea Derivatives with Piperazinyl-thiazole Substituents (e.g., Compounds 11a–11o in )
- Structure : Feature urea linkages and thiazole rings instead of pyrazine-carbonitrile.
- Key Differences : Urea groups introduce hydrogen-bonding capacity, while thiazole rings add sulfur-based polarity.
- Implications : These modifications likely enhance solubility and target specificity for kinase inhibition compared to the carbonitrile group .
Physicochemical and Pharmacokinetic Properties
Analysis:
- The target compound’s lower molecular weight and LogP suggest better membrane permeability compared to bulkier urea derivatives.
- The absence of hydrogen bond donors may limit interactions with polar binding pockets but could enhance blood-brain barrier penetration for CNS targets.
- High yields reported for urea derivatives (83–89%) indicate robust synthetic routes, whereas data for the target compound’s synthesis are lacking .
Biological Activity
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The compound's structure includes a pyrazine ring, a piperazine moiety, and a pyridazine derivative. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol. The presence of these heterocyclic structures may influence its interaction with biological targets, potentially enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown selective binding to various receptors, which could be extrapolated to suggest that this compound may possess similar activities. In vitro studies on related compounds have demonstrated promising results against various bacterial strains, suggesting potential applications in treating infections .
The mechanisms through which pyrazole derivatives exert their biological effects often involve the inhibition of key enzymes or receptors associated with disease pathways. For instance, some studies have highlighted the inhibition of dihydroorotate dehydrogenase (DHODH) as a significant mechanism for immunosuppressive activity in related compounds . Understanding the precise mechanism for this compound would require further investigation into its interactions at the molecular level.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives against clinical isolates of bacteria. Compounds structurally related to this compound demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents.
- Cytotoxic Effects in Cancer Cells : In a comparative study involving different pyrazole derivatives, some exhibited high cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The data suggested that modifications in the piperazine moiety could enhance anticancer activity, which could be relevant for future modifications of this compound .
Comparative Table of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylpyridazinone | Contains pyridazine and piperazine | Antihypertensive |
| 4-(Piperazinyl)quinazoline | Piperazine linked to quinazoline | Anticancer properties |
| N-(4-Methylpiperazinyl)benzamide | Piperazine linked to benzamide | Antidepressant effects |
| 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazine | Pyrazine ring with piperazine and pyridazine | Potential antimicrobial and anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
